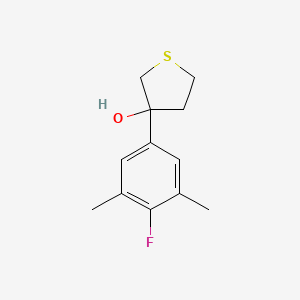
3-(4-Fluoro-3,5-dimethylphenyl)thiolan-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound identified as “3-(4-Fluoro-3,5-dimethylphenyl)thiolan-3-ol” is a chemical entity with specific properties and applications. It is essential to understand its structure, synthesis, and reactions to appreciate its significance in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of “3-(4-Fluoro-3,5-dimethylphenyl)thiolan-3-ol” involves several synthetic routes. One common method includes the use of carbon-based solid acids, which can be produced through different preparation conditions and modification methods . The carbonization method, such as hydrothermal carbonization, is often employed due to its advantages, including lower reaction temperature, shorter reaction time, higher carbonization yield, and reduced production of waste gases and liquids .
Industrial Production Methods: In industrial settings, the production of “this compound” may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of the industrial production methods are often proprietary and may vary depending on the manufacturer.
Chemical Reactions Analysis
Types of Reactions: “3-(4-Fluoro-3,5-dimethylphenyl)thiolan-3-ol” undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The sensitivity analysis of chemically reacting systems helps in understanding the effect of uncertainties in rate constants and other parameters on the behavior of the species concentrations .
Common Reagents and Conditions: Common reagents used in the reactions of “this compound” include oxidizing agents, reducing agents, and halogenated hydrocarbons. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the outcome of the reactions.
Major Products Formed: The major products formed from the reactions of “this compound” depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield different products compared to reduction or substitution reactions.
Scientific Research Applications
“3-(4-Fluoro-3,5-dimethylphenyl)thiolan-3-ol” has a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and kinetics. In biology, it may be employed in the synthesis of biologically active molecules. In medicine, it could be used in the development of new drugs or therapeutic agents. Additionally, it has industrial applications in the production of various chemical products.
Mechanism of Action
The mechanism by which “3-(4-Fluoro-3,5-dimethylphenyl)thiolan-3-ol” exerts its effects involves specific molecular targets and pathways. For instance, it may interact with enzymes or receptors, leading to a cascade of biochemical reactions. The exact mechanism of action can be elucidated through detailed studies involving molecular docking and other analytical techniques .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to “3-(4-Fluoro-3,5-dimethylphenyl)thiolan-3-ol” include other carbon-based solid acids and derivatives of indole. These compounds share similar structural features and may exhibit comparable chemical properties .
Uniqueness: What sets “this compound” apart from similar compounds is its specific preparation method and the unique reaction conditions it undergoes. This uniqueness can be attributed to its distinct molecular structure and the specific functional groups present in the compound.
Conclusion
Understanding the detailed aspects of “this compound” provides valuable insights into its preparation, reactions, applications, and mechanism of action. This knowledge is crucial for leveraging its potential in various scientific and industrial fields.
Properties
IUPAC Name |
3-(4-fluoro-3,5-dimethylphenyl)thiolan-3-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FOS/c1-8-5-10(6-9(2)11(8)13)12(14)3-4-15-7-12/h5-6,14H,3-4,7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAGFVUOKFYWFMK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1F)C)C2(CCSC2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1F)C)C2(CCSC2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














